molecular formula C17H22N2O2 B247709 N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine

N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine

Cat. No. B247709
M. Wt: 286.37 g/mol
InChI Key: JHKSCNYRZDUCHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine, commonly known as DMPEA, is a chemical compound that belongs to the class of phenethylamines. It is a derivative of amphetamine and has been studied for its potential use in the treatment of various medical conditions.

Scientific Research Applications

Metabolic Pathways and Enzyme Involvement

  • Cytochrome P450 Enzymes in Metabolism : A study by Nielsen et al. (2017) identifies the crucial role of cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6, in the metabolism of compounds related to N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine, indicating potential drug-drug interaction risks (Nielsen et al., 2017).

Analytical Detection and Characterization

  • Gas Chromatography–Mass Spectrometry Analysis : Lum et al. (2016) have utilized gas chromatography–mass spectrometry for the identification of derivatives of N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine, highlighting its applicability in forensic analysis (Lum et al., 2016).

Pharmacology and Receptor Affinity

  • 5-HT2A Receptor Agonism and Hallucinogenic Effects : A study by Eshleman et al. (2018) discusses the high potency agonism at 5-HT2A receptors by derivatives of N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine, consistent with hallucinogenic activity (Eshleman et al., 2018).

Neuropharmacology

  • Neuropharmacological Effects in Rodents : Research by Elmore et al. (2018) on rodents explores the neuropharmacology of NBOMe hallucinogens, including N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine derivatives, revealing their high potency as 5-HT2A agonists (Elmore et al., 2018).

Synthetic Approaches and Derivatives

  • Synthesis of Analogous Compounds : Singh and Lesher (1991) provide insights into the synthesis of compounds similar to N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine, broadening the understanding of chemical derivatives and their potential applications (Singh & Lesher, 1991).

Toxicological Analysis and Case Studies

  • Postmortem Toxicological Analysis : Poklis et al. (2014) discuss the postmortem detection of a derivative of N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine in a traumatic death case, emphasizing the importance of toxicological analysis in forensic science (Poklis et al., 2014).

properties

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine

InChI

InChI=1S/C17H22N2O2/c1-19(11-9-15-6-4-5-10-18-15)13-14-7-8-16(20-2)17(12-14)21-3/h4-8,10,12H,9,11,13H2,1-3H3

InChI Key

JHKSCNYRZDUCHF-UHFFFAOYSA-N

SMILES

CN(CCC1=CC=CC=N1)CC2=CC(=C(C=C2)OC)OC

Canonical SMILES

CN(CCC1=CC=CC=N1)CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.